molecular formula C18H24N6O B2584761 piperidin-1-yl(1-(6-(piperidin-1-yl)pyrimidin-4-yl)-1H-imidazol-4-yl)methanone CAS No. 1251560-41-4

piperidin-1-yl(1-(6-(piperidin-1-yl)pyrimidin-4-yl)-1H-imidazol-4-yl)methanone

Cat. No. B2584761
CAS RN: 1251560-41-4
M. Wt: 340.431
InChI Key: RBZMMOPVSKUXNY-UHFFFAOYSA-N
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Description

The compound “piperidin-1-yl(1-(6-(piperidin-1-yl)pyrimidin-4-yl)-1H-imidazol-4-yl)methanone” is a complex organic molecule. It is related to a class of compounds known as pyrimidines, which are aromatic heterocyclic organic compounds similar to pyridine . Pyrimidines are an essential base component of the genetic material of deoxyribonucleic acid .


Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions. For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes by using sodium cyanoborohydride in methanol .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The presence of two piperidin-1-yl groups, a pyrimidin-4-yl group, and an imidazol-4-yl group suggests a highly branched structure .


Chemical Reactions Analysis

The compound may participate in a variety of chemical reactions, particularly those involving its functional groups. For example, the optimization of lipophilic substitution within a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines provided ATP-competitive, nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For a similar compound, the molecular weight was found to be 403.57, with 5 hydrogen bond acceptors, 1 hydrogen bond donor, and 10 rotatable bonds .

Future Directions

The future research directions for this compound could include further exploration of its biological activities, potential therapeutic applications, and its mechanism of action. The development of more efficient synthesis methods could also be a focus of future research .

properties

IUPAC Name

piperidin-1-yl-[1-(6-piperidin-1-ylpyrimidin-4-yl)imidazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O/c25-18(23-9-5-2-6-10-23)15-12-24(14-21-15)17-11-16(19-13-20-17)22-7-3-1-4-8-22/h11-14H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBZMMOPVSKUXNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=NC(=C2)N3C=C(N=C3)C(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

piperidin-1-yl(1-(6-(piperidin-1-yl)pyrimidin-4-yl)-1H-imidazol-4-yl)methanone

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